molecular formula C10H14O3 B1599037 Hex-2-enylsuccinic anhydride CAS No. 39587-79-6

Hex-2-enylsuccinic anhydride

Cat. No.: B1599037
CAS No.: 39587-79-6
M. Wt: 182.22 g/mol
InChI Key: MHALQPUFCVTXKV-AATRIKPKSA-N
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Description

Hex-2-enylsuccinic anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hex-2-enyl group. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-2-enylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hex-2-en-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of efficient catalysts and optimized reaction parameters further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous medium at elevated temperatures.

    Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.

    Aminolysis: Involves the use of primary or secondary amines under mild heating.

    Reduction: Performed using strong reducing agents like lithium aluminum hydride in an inert atmosphere.

Major Products Formed

    Hydrolysis: Hex-2-enylsuccinic acid.

    Alcoholysis: Hex-2-enylsuccinic esters.

    Aminolysis: Hex-2-enylsuccinic amides.

    Reduction: Hex-2-enylsuccinic diol.

Scientific Research Applications

Hex-2-enylsuccinic anhydride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of hex-2-enylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, and amides. The reactivity is primarily due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

Hex-2-enylsuccinic anhydride can be compared with other similar compounds such as:

    Succinic anhydride: Lacks the hex-2-enyl group, making it less hydrophobic and less reactive in certain organic reactions.

    Hex-2-enylmaleic anhydride: Contains a maleic anhydride moiety instead of succinic anhydride, leading to different reactivity and applications.

    Hex-2-enylphthalic anhydride: Has a phthalic anhydride core, which affects its chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity due to the hex-2-enyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

39587-79-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-[(E)-hex-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3/b6-5+

InChI Key

MHALQPUFCVTXKV-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/C1CC(=O)OC1=O

SMILES

CCCC=CCC1CC(=O)OC1=O

Canonical SMILES

CCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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